4,5-Diaminopyrimidin-2(1H)-one dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

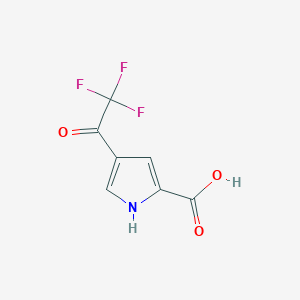

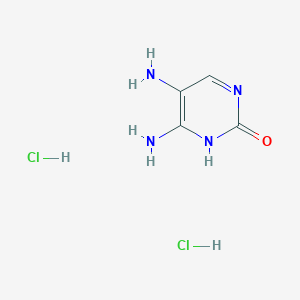

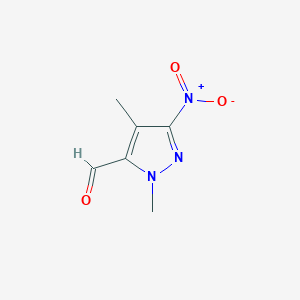

4,5-Diaminopyrimidin-2(1H)-one dihydrochloride is a chemical compound with the molecular formula C4H8Cl2N4O and a molecular weight of 199.04 . It is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The molecular structure of this compound consists of a pyrimidine ring with two amino groups at the 4 and 5 positions and a hydroxyl group at the 2 position .Physical and Chemical Properties Analysis

This compound is a powder that is stored at room temperature . It has a molecular weight of 199.04 . The boiling point is 229 °C/32 mmHg and the melting point is 204-206 °C .Aplicaciones Científicas De Investigación

Dihydrofolate Reductase Inhibitors

Novel 2,4-diaminopyrimidines, structurally related to 4,5-Diaminopyrimidin-2(1H)-one dihydrochloride, have been designed as dihydrofolate reductase (DHFR) inhibitors, showing high activity against enzymes derived from both TMP-sensitive and TMP-resistant Streptococcus pneumoniae. These compounds demonstrate the potential for application in high-throughput synthesis and screening for antibacterial activity without the need for purification steps (Wyss et al., 2003; Gangjee et al., 2007).

Antitumor Agents

Compounds derived from 4,5-Diaminopyrimidin-2(1H)-one have been synthesized as potential antitumor agents, exhibiting potent inhibitory activity against human dihydrofolate reductase (DHFR) as well as significant growth inhibition of various tumor cells in culture. These findings highlight their potential as antifolate antitumor agents (Gangjee et al., 2005; Gangjee et al., 2002).

Synthesis of Heterocyclic Compounds

Reactions involving 4,5-Diaminopyrimidin-2(1H)-one with chalcones in acidic media have been explored, leading to the synthesis of novel heterocyclic compounds such as 2,4-diaryl-2,3,6,7-tetrahydro-1H-pyrimido[4,5-b][1,4]diazepin-6-ones. These synthetic pathways offer new approaches for the development of pharmaceutical intermediates and potentially bioactive compounds (Insuasty et al., 1994).

Green Chemistry Approaches

Research into the synthesis of 3,4-dihydropyrimidin-2(1H)-ones using environmentally friendly conditions has demonstrated the potential for these compounds to serve as intermediates with therapeutic and pharmacological properties. The development of green chemistry protocols for their synthesis aligns with the broader goals of sustainability in pharmaceutical manufacturing (Kęciek et al., 2020).

Corrosion Inhibition

Electrochemical and quantum chemical studies have been conducted on 3,4-dihydropyrimidin-2(1H)-ones, including those derived from 4,5-Diaminopyrimidin-2(1H)-one, as corrosion inhibitors for mild steel in hydrochloric acid solution. These studies highlight the potential of such compounds to provide efficient and environmentally benign solutions to corrosion problems in industrial applications (Yadav et al., 2010).

Safety and Hazards

The safety information for 4,5-Diaminopyrimidin-2(1H)-one dihydrochloride indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

Propiedades

IUPAC Name |

5,6-diamino-1H-pyrimidin-2-one;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4O.2ClH/c5-2-1-7-4(9)8-3(2)6;;/h1H,5H2,(H3,6,7,8,9);2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFZBPCQTDJZUAI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=O)NC(=C1N)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8Cl2N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(E)-3-Methylsulfonylprop-2-enyl]-1-phenyl-5-propan-2-ylpyrazole-3-carboxamide](/img/structure/B2759966.png)

amine hydrochloride](/img/structure/B2759968.png)

![(E)-N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B2759971.png)

![3-[(5Z)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B2759974.png)

![benzyl 2-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)acetate](/img/structure/B2759978.png)

![N-[4-(allyloxy)benzyl]-N-(tert-butyl)amine hydrochloride](/img/structure/B2759981.png)

![5-Methyl-3-[(4-methylbenzyl)sulfanyl]-4-isothiazolecarbonitrile](/img/structure/B2759987.png)